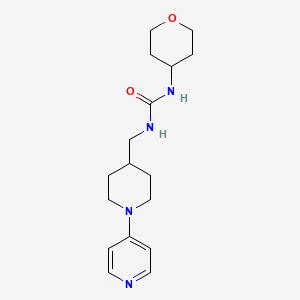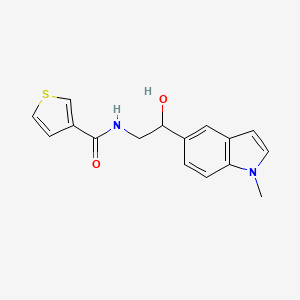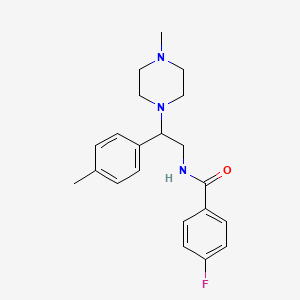
1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is being studied for its ability to modulate various biochemical and physiological processes in the body.
Aplicaciones Científicas De Investigación
Chemical Interactions and Structural Analysis
Intramolecular Hydrogen Bonding and Cytosine Complexation : Pyrid-2-yl ureas, which are structurally similar to the compound , have been studied for their equilibrium between conformational isomers and their ability to bind cytosine. They exhibit a preference for certain forms and show significant binding constants with cytosine, suggesting potential applications in chemical binding and structural analysis (Chien et al., 2004).
Catalytic Synthesis : The compound's structural components, such as tetrahydro-2H-pyran, are used in catalytic synthesis processes. For instance, in the synthesis of 1H-pyrano[2,3-d]pyrimidin-2(8aH)-one derivatives, these elements play a critical role, highlighting their importance in chemical synthesis and pharmaceutical applications (Guo et al., 2012).
Corrosion Inhibition : Urea-derived Mannich bases, including compounds with structural similarities to the target compound, are effective as corrosion inhibitors for mild steel surfaces in acidic solutions. This suggests potential applications in material science and corrosion prevention (Jeeva et al., 2015).
Pharmaceutical and Medicinal Chemistry
Synthesis of Medicinal Compounds : Elements of the compound are used in the synthesis of 4H-pyrano[3,2-c]pyridines, which have potential applications in medicinal chemistry and drug development. This demonstrates the compound's relevance in the creation of new pharmaceuticals (Mekheimer et al., 1997).
Anticancer Activity : Derivatives of 4H-pyran, a component of the compound, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. This highlights the potential use of the compound in cancer research and treatment (Hadiyal et al., 2020).
CNS Disorders Treatment : Derivatives of tetrahydro-2H-pyran, a component of the compound, have been utilized in the design of selective brain penetrant PDE9A inhibitors for the treatment of cognitive disorders. This shows the compound's potential application in the treatment of central nervous system disorders (Verhoest et al., 2012).
Nanotechnology and Material Science
Gene Delivery Agents : Derivatives of 1,4-dihydropyridine, structurally related to the compound, have been investigated for their ability to self-assemble, bind DNA, and act as gene delivery agents. This suggests potential applications in nanotechnology and gene therapy (Pajuste et al., 2013).
Synthesis of Heterocyclic Compounds : The compound's elements are instrumental in synthesizing various heterocyclic compounds, which are significant in material science and chemical synthesis (Richards & Hofmann, 1978).
Propiedades
IUPAC Name |
1-(oxan-4-yl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c22-17(20-15-5-11-23-12-6-15)19-13-14-3-9-21(10-4-14)16-1-7-18-8-2-16/h1-2,7-8,14-15H,3-6,9-13H2,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOKJSISJGVCKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2375934.png)
![3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2375935.png)

![8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375939.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/no-structure.png)

![(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide](/img/structure/B2375947.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2375948.png)


![2,6-difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2375952.png)

